molecular formula C14H17Cl B580481 5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene CAS No. 1233219-30-1

5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene

Cat. No.: B580481
CAS No.: 1233219-30-1
M. Wt: 220.74
InChI Key: DUMCDDLPJRZSPI-UHFFFAOYSA-N
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Description

5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene is an organic compound with the molecular formula C14H17Cl It is a derivative of naphthalene, characterized by the presence of a chlorine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions for these steps often involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation and zinc amalgam in hydrochloric acid for the reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom and the isopropyl group in 5-Chloro-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. These features distinguish it from other similar compounds and make it valuable for specific applications.

Properties

IUPAC Name

3-chloro-11-propan-2-yltricyclo[6.2.1.02,7]undeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl/c1-8(2)13-10-6-7-11(13)14-9(10)4-3-5-12(14)15/h3-5,8,10-11,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMCDDLPJRZSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2CCC1C3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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